molecular formula C10H19FN2O2 B12999476 tert-Butyl (R)-3-(fluoromethyl)piperazine-1-carboxylate

tert-Butyl (R)-3-(fluoromethyl)piperazine-1-carboxylate

Cat. No.: B12999476
M. Wt: 218.27 g/mol
InChI Key: WRGHYGKAWWZCLN-QMMMGPOBSA-N
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Description

tert-Butyl ®-3-(fluoromethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a fluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-(fluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and fluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-3-(fluoromethyl)piperazine-1-carboxylate may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production, with better control over reaction parameters and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-(fluoromethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl ®-3-(fluoromethyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(fluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by interacting with various pathways in the body .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-(2-fluoroethyl)piperazine-1-carboxylate
  • tert-Butyl 1-piperazinecarboxylate

Uniqueness

tert-Butyl ®-3-(fluoromethyl)piperazine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl (3R)-3-(fluoromethyl)piperazine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

WRGHYGKAWWZCLN-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CF

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CF

Origin of Product

United States

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